(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid
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Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitropyridinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ether Linkage: The nitropyridinyl ether moiety is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the amino acid derivative reacts with 2-nitropyridine under basic conditions.
Final Coupling: The protected amino acid derivative is then coupled with the nitropyridinyl ether to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridinyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of the free amino acid derivative.
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The nitropyridinyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The Boc protecting group can be selectively removed to expose the active amino group, which can then interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-4-yl)oxy)propanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-5-yl)oxy)propanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-6-yl)oxy)propanoic acid
Uniqueness
The unique combination of the tert-butoxycarbonyl protected amino group and the nitropyridinyl ether moiety in (S)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)oxy)propanoic acid distinguishes it from other similar compounds. This structural configuration imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17N3O7 |
---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitropyridin-3-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H17N3O7/c1-13(2,3)23-12(19)15-8(11(17)18)7-22-9-5-4-6-14-10(9)16(20)21/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 |
InChI Key |
ZPPSENXDCYEXSM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1=C(N=CC=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=C(N=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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